6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide
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Description
6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Architecture and Hydrogen Bonding
6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide and its derivatives have been studied for their role in forming supramolecular structures. Wang et al. (2014) found that hydrogen bonds, especially strong N–H⋯O, O–H⋯O bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions, are significant in assembling individual molecules into larger architectures in crystals containing similar N-containing heterocycles (Wang, Hu, Wang, Liu, & Huang, 2014).
Synthesis and Antimicrobial Activities
The compound has been utilized in the synthesis of various derivatives with observed antimicrobial activities. For instance, Wardakhan and Edrees (2016) highlighted the synthesis of pyrazole, pyrimidine, and pyridazine derivatives from a similar compound, which demonstrated interesting antimicrobial properties (Wardakhan & Edrees, 2016).
Photosynthetic Electron Transport Inhibition
Derivatives of this compound have been studied for their ability to inhibit photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened pyrazole derivatives as potential inhibitors, identifying some compounds with significant inhibitory properties (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Antiviral and Anti-Cancer Potentials
Research has also explored the antiviral and anti-cancer potentials of derivatives. For example, De Clercq (2009) discussed the relevance of various heterocyclic compounds, including pyrazine derivatives, in antiviral drug discovery (De Clercq, 2009).
Antioxidant Studies
In the field of antioxidant research, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl derivatives related to pyrazolo[4,3-c][1,2]benzothiazines, demonstrating moderate to significant radical scavenging activity, indicating potential for antioxidant applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
properties
IUPAC Name |
6-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-14(18-15-17-10-4-1-2-5-12(10)23-15)11-6-7-13(20-19-11)21-9-3-8-16-21/h3,6-9H,1-2,4-5H2,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHQDOKTHNEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.